N-(2-cyclopropyl-2-hydroxypropyl)-3,5-dimethoxybenzamide
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Overview
Description
N-(2-cyclopropyl-2-hydroxypropyl)-3,5-dimethoxybenzamide is a chemical compound with a complex structure that offers potential applications in various scientific research fields. Its unique molecular configuration allows for diverse experimentation and analysis, making it a valuable tool for investigations in chemistry, biology, medicine, and industry.
Scientific Research Applications
N-(2-cyclopropyl-2-hydroxypropyl)-3,5-dimethoxybenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclopropyl-2-hydroxypropyl)-3,5-dimethoxybenzamide typically involves the following steps:
Formation of the cyclopropyl group: This can be achieved through the reaction of an appropriate alkene with a diazo compound under photochemical or thermal conditions.
Benzamide formation: The final step involves the reaction of the intermediate with 3,5-dimethoxybenzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the benzamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyclopropyl-2-hydroxypropyl)-3,5-dimethoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Chromium trioxide, pyridinium chlorochromate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Regeneration of the hydroxy group.
Substitution: Formation of various substituted benzamides.
Mechanism of Action
The mechanism of action of N-(2-cyclopropyl-2-hydroxypropyl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
N-(2-cyclopropyl-2-hydroxypropyl)-3,5-dimethoxybenzamide can be compared with other similar compounds such as:
N-(2-cyclopropyl-2-hydroxypropyl)-1-naphthamide: Known for its potential medical and industrial applications.
N-(2-cyclopropyl-2-hydroxypropyl)pivalamide:
N-(2-cyclopropyl-2-hydroxypropyl)-4-ethoxybenzamide: Investigated for its diverse experimentation and analysis capabilities.
The uniqueness of this compound lies in its specific functional groups and molecular configuration, which provide distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxypropyl)-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(18,11-4-5-11)9-16-14(17)10-6-12(19-2)8-13(7-10)20-3/h6-8,11,18H,4-5,9H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSRQCDZGYUZWPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC(=CC(=C1)OC)OC)(C2CC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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